8-Boc-2-oxo-8-azabicyclo[3.2.1]octane 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1408076-39-0; 208038-02-2
VCID: VC7683710
InChI: InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
Molecular Formula: C12H19NO3
Molecular Weight: 225.288

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane

CAS No.: 1408076-39-0; 208038-02-2

Cat. No.: VC7683710

Molecular Formula: C12H19NO3

Molecular Weight: 225.288

* For research use only. Not for human or veterinary use.

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane - 1408076-39-0; 208038-02-2

Specification

CAS No. 1408076-39-0; 208038-02-2
Molecular Formula C12H19NO3
Molecular Weight 225.288
IUPAC Name tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3
Standard InChI Key SJGXXUBCKFNNGB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane features a bicyclo[3.2.1]octane core, where the nitrogen atom at position 8 is protected by a tert-butoxycarbonyl (Boc) group, and a ketone moiety resides at position 2 . The rigid bicyclic framework imposes significant stereochemical constraints, making it a valuable template for asymmetric synthesis.

Molecular Formula: C₁₂H₁₉NO₃
Molecular Weight: 225.28 g/mol
SMILES Notation: CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
InChIKey: SJGXXUBCKFNNGB-UHFFFAOYSA-N

Physicochemical Characteristics

The compound exhibits moderate polarity due to the Boc group and ketone functionality. Key properties include:

PropertyValueSource
Boiling Point325.8 °C (760 mm Hg)
Melting Point70–74 °C
Flash Point150.8 °C
SolubilitySoluble in organic solvents (e.g., DCM, THF)

Synthetic Methodologies

Enantioselective Scaffold Construction

The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via two strategies:

  • Desymmetrization of Tropinone Derivatives: Achiral tropinone intermediates undergo asymmetric reduction or functionalization to introduce stereocenters .

  • Cyclization of Acyclic Precursors: Linear substrates with pre-installed stereochemistry are cyclized under catalytic conditions. For example, palladium-catalyzed Heck cyclizations have been employed to form the bicyclic system .

Boc Protection and Functionalization

The Boc group is introduced via reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine . Subsequent oxidation at position 2 yields the ketone moiety, often using Jones reagent or Dess-Martin periodinane .

Applications in Research and Industry

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing tropane alkaloids like cocaine and scopolamine. Its Boc group enhances solubility and prevents unwanted side reactions during multi-step syntheses . Recent studies highlight its role in developing:

  • Analgesics: Derivatives targeting opioid receptors .

  • Anticholinergics: Agents for treating Parkinson’s disease and motion sickness .

Neuroscience Probes

Functionalized analogs are utilized to study neurotransmitter systems. For instance, radiolabeled versions aid in mapping dopamine transporter density in neurodegenerative disorders .

Organic Synthesis Building Block

The ketone at position 2 allows further derivatization via:

  • Grignard Additions: To install alkyl/aryl groups.

  • Reductive Amination: For introducing nitrogen-containing side chains .

SupplierPurityPrice (per gram)
TRC95%$90 (10 mg)
Synthonix95+%$560 (500 mg)
Matrix Scientific95+%$3,036 (1 g)

Data sourced from vendor catalogs .

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